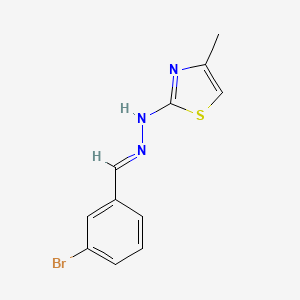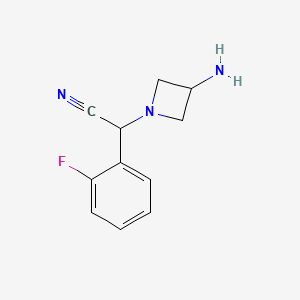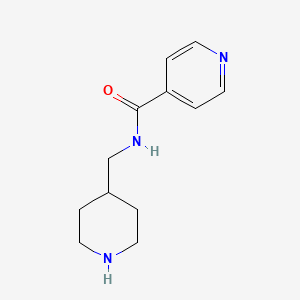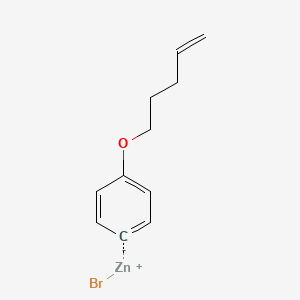
4-(4-Penten-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent for organometallic reagents due to its ability to stabilize reactive intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4-PENTEN-1-OXY)PHENYL bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and the stability of the product. The general reaction can be represented as follows:
4-(4-PENTEN-1-OXY)PHENYL bromide+Zn→4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.25 M solution in THF.
Chemical Reactions Analysis
Types of Reactions
4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and bases.
Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and moisture sensitivity.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for constructing complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Researchers use it to synthesize potential drug candidates by forming carbon-carbon bonds.
Materials Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from zinc to a target molecule. This process is facilitated by the presence of a catalyst, typically palladium, which activates the organic halide and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
Uniqueness
4-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to the presence of the penten-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This distinguishes it from other phenylzinc bromide derivatives, which may lack this functional group and thus have different reactivity profiles.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
GLOYFWPFUHOIFH-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14874788.png)

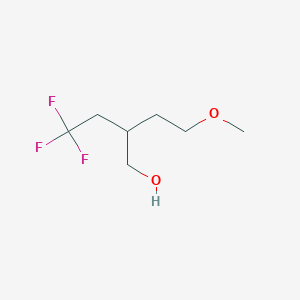
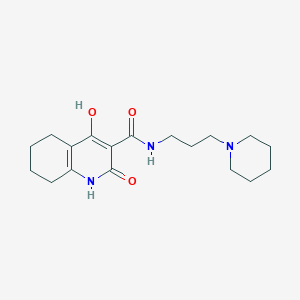
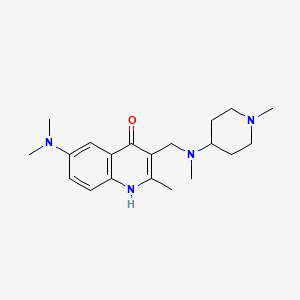
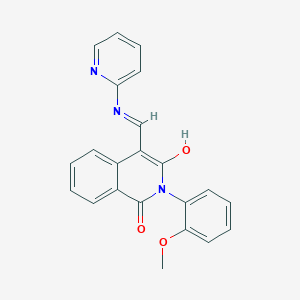
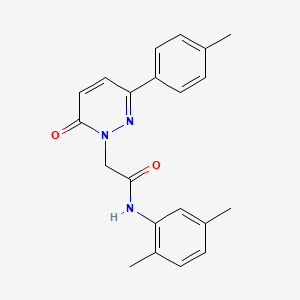
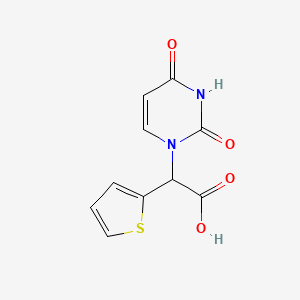

![6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14874857.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14874884.png)
